
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one, also known as 3-MMC or metaphedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, its potential for abuse and harmful side effects have led to its classification as a controlled substance in many countries.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves its binding to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters. This leads to an increase in their extracellular levels and subsequent activation of their respective receptors. The exact mechanism by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its stimulant and euphoric effects is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs such as the heart and brain. Prolonged use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one can result in tolerance, dependence, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one in lab experiments include its ability to modulate dopamine and serotonin levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior. However, its potential for abuse and harmful side effects make it a challenging compound to work with. Additionally, the lack of long-term studies on its effects on the brain and behavior limits its use in scientific research.
Orientations Futures
Future research on 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one should focus on its long-term effects on the brain and behavior, as well as its potential therapeutic uses. Studies should also investigate the mechanisms by which 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one produces its effects on the central nervous system, and how these can be targeted for therapeutic purposes. Additionally, research should explore the potential risks associated with the recreational use of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one and other synthetic cathinones.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one involves the reaction of 4-methylpropiophenone with paraformaldehyde and morpholine in the presence of hydrochloric acid and methanol. This results in the formation of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one as a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of 3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one on the brain and behavior are not well understood.
Propriétés
IUPAC Name |
3-methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)9-16(18)17-10-13(3)19-11-15(17)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNYXADYVDKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-methyl-5-phenylmorpholin-4-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)



![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)
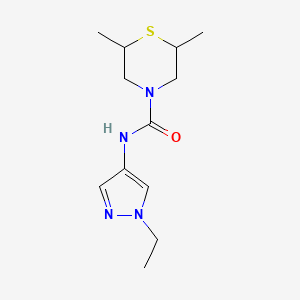
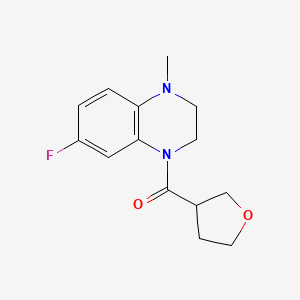
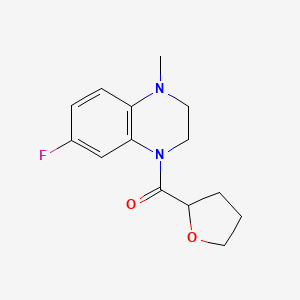
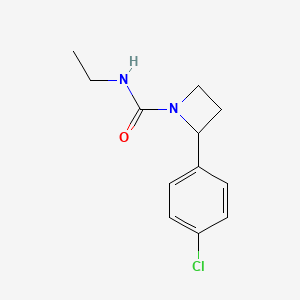

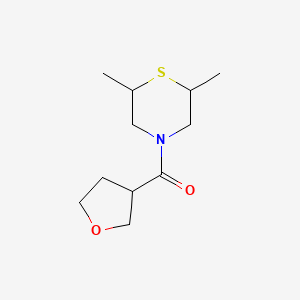
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)